molecular formula C13H18O2 B13889930 Ethyl 3-phenylpentanoate

Ethyl 3-phenylpentanoate

Cat. No.: B13889930
M. Wt: 206.28 g/mol
InChI Key: FLTSWHBPHUGGDZ-UHFFFAOYSA-N
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Description

Ethyl 3-phenylpentanoate is an organic compound belonging to the ester family. It is characterized by its pleasant, fruity aroma and is commonly used in the flavor and fragrance industry. The compound has the molecular formula C13H18O2 and is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-phenylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Another method involves the hydrogenation of ethyl cinnamate in the presence of a nickel catalyst in an alcohol solution. This method is advantageous due to its high yield and relatively mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and advanced purification techniques to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-phenylpentanoic acid using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction of this compound can yield 3-phenylpentanol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: 3-phenylpentanoic acid.

    Reduction: 3-phenylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-phenylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenylpentanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects through interactions with cellular receptors and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-phenylpentanoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl benzoate. While all these compounds share the ester functional group, they differ in their molecular structures and properties:

This compound stands out due to its unique structure, which includes a phenyl group attached to the pentanoate chain. This structural feature contributes to its distinct aroma and reactivity, making it valuable in specialized applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

ethyl 3-phenylpentanoate

InChI

InChI=1S/C13H18O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3

InChI Key

FLTSWHBPHUGGDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OCC)C1=CC=CC=C1

Origin of Product

United States

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